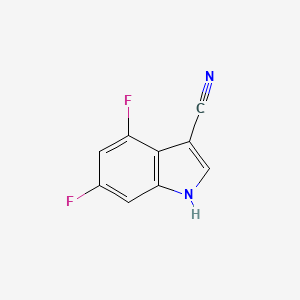
4,6-Difluoro-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Difluoro-1H-indole-3-carbonitrile: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of fluorine atoms in the 4 and 6 positions of the indole ring enhances the compound’s chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-1H-indole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoroindole and cyanogen bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Difluoro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the 4 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include substituted indoles, oxidized derivatives, and reduced amines, which have various applications in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
4,6-Difluoro-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: It serves as a precursor for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,6-Difluoro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It affects various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active compounds.
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Fluoroindole: A fluorinated indole derivative with potential pharmaceutical applications.
Uniqueness
4,6-Difluoro-1H-indole-3-carbonitrile is unique due to the presence of two fluorine atoms in the indole ring, which enhances its chemical stability and biological activity compared to other indole derivatives.
Eigenschaften
Molekularformel |
C9H4F2N2 |
|---|---|
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
4,6-difluoro-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C9H4F2N2/c10-6-1-7(11)9-5(3-12)4-13-8(9)2-6/h1-2,4,13H |
InChI-Schlüssel |
LHVIXOOQWXXQHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC=C2C#N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


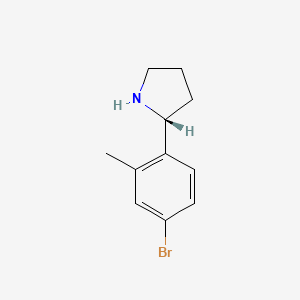
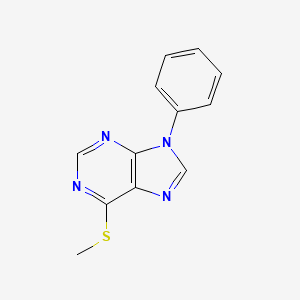
![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)
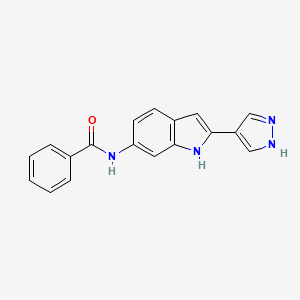

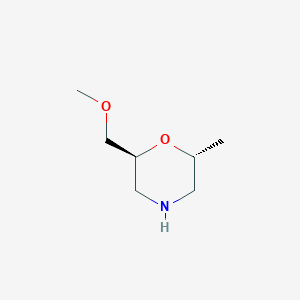

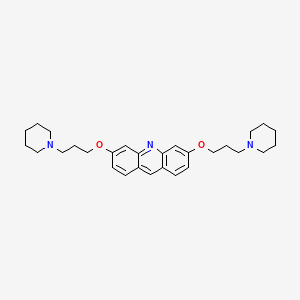
![(2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12939931.png)
![Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B12939950.png)
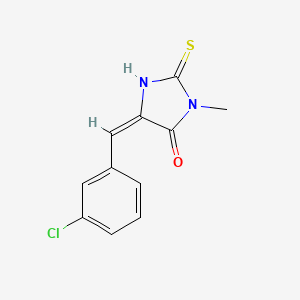

![tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12939956.png)
